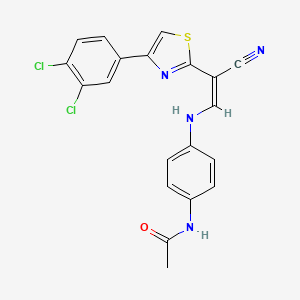

![molecular formula C14H10FNO3 B2747900 3-[(4-fluorobenzoyl)amino]benzoic Acid CAS No. 331973-10-5](/img/structure/B2747900.png)

3-[(4-fluorobenzoyl)amino]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

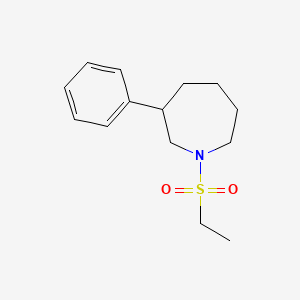

3-[(4-fluorobenzoyl)amino]benzoic Acid is a biochemical used for proteomics research . It has a molecular formula of C14H10FNO3 and a molecular weight of 259.23 .

Molecular Structure Analysis

The molecular structure of 3-[(4-fluorobenzoyl)amino]benzoic Acid consists of 14 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact 3D structure is not provided in the search results.Scientific Research Applications

Molecular Properties and Metabolism Studies

Research has focused on understanding the molecular properties and metabolism of compounds related to 3-[(4-fluorobenzoyl)amino]benzoic acid. Ghauri et al. (1992) conducted an extensive study on substituted benzoic acids, including fluorobenzoic acids, to determine their metabolic fate in rats. This study highlighted the importance of physicochemical properties in drug metabolism, providing insights into the enzyme active sites involved in benzoate metabolism (Ghauri et al., 1992).

Antitumor Properties

Bradshaw et al. (2002) evaluated amino acid prodrugs of novel antitumor benzothiazoles, which include derivatives related to 3-[(4-fluorobenzoyl)amino]benzoic acid. These compounds showed potent antitumor properties, highlighting the potential for therapeutic applications (Bradshaw et al., 2002).

Solid-Phase Synthesis Applications

Lee et al. (1999) described the solid-phase synthesis of substituted 1,5-benzodiazepin-2-ones using 4-fluoro-3-nitrobenzoic acid, demonstrating the versatility of fluoro-substituted benzoic acids in the synthesis of complex heterocyclic compounds. This methodology could potentially be applied to 3-[(4-fluorobenzoyl)amino]benzoic acid derivatives (Lee et al., 1999).

Synthesis of Novel Compounds

Kelly et al. (2007) synthesized N-(ferrocenylmethyl)benzene-carboxamide derivatives using substituted fluorobenzoic acids, demonstrating the utility of these compounds in creating novel materials with potential bioactivity (Kelly et al., 2007).

Fluorine-Containing Compounds with Anticancer Activity

Song et al. (2005) synthesized α-amino-fluorobenzyl-phosphonates containing isoxazole moiety, showing moderate anticancer activity. This research indicates the potential of fluorine-substituted benzoic acid derivatives in medicinal chemistry (Song et al., 2005).

Safety and Hazards

properties

IUPAC Name |

3-[(4-fluorobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO3/c15-11-6-4-9(5-7-11)13(17)16-12-3-1-2-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZOSWYDLJDFRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorobenzamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2747817.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2747818.png)

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2747819.png)

![N-(2-methyl-4-morpholin-4-ylphenyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2747823.png)

![1-(4-Fluorophenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2747826.png)

![4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid](/img/structure/B2747827.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2747829.png)

![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide](/img/structure/B2747834.png)

![2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride](/img/structure/B2747836.png)